BenchChemオンラインストアへようこそ!

3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

FLT3 kinase inhibition Anticancer Tyrosine kinase

3'-(3-Morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione (C22H24N4O3) is a spiroheterocyclic compound belonging to the spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione class. This scaffold is recognized for its potential as a targeted anticancer agent, primarily through inhibition of receptor tyrosine kinases such as FLT3.

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
Cat. No. B11027873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Molecular FormulaC22H24N4O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O
InChIInChI=1S/C22H24N4O3/c27-20-16-6-1-3-8-18(16)24-22(17-7-2-4-9-19(17)23-21(22)28)26(20)11-5-10-25-12-14-29-15-13-25/h1-4,6-9,24H,5,10-15H2,(H,23,28)
InChIKeyKXNVHSUFEUSDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of 3'-(3-Morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione


3'-(3-Morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione (C22H24N4O3) is a spiroheterocyclic compound belonging to the spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione class . This scaffold is recognized for its potential as a targeted anticancer agent, primarily through inhibition of receptor tyrosine kinases such as FLT3 . The morpholin-4-ylpropyl substituent at the 3' position distinguishes it from other analogs within this series, potentially modulating pharmacokinetic properties and target selectivity, although direct comparative data for this precise derivative remain sparse in the open literature.

Why Generic Spiroindoline Quinazolinediones Cannot Replace 3'-(3-Morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione


Within the spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione family, minor changes to the N-3' substituent dramatically shift biological activity profiles. For example, compound 5f (4-methylphenyl) exhibits potent FLT3 inhibition with IC50 values of 2.4–13.4 μM, while compounds 5g and 5l (benzyl and tert-butylbenzyl) show up to a 12.9-fold increase in rhodamine 123 accumulation in P-glycoprotein inhibition assays . The morpholin-4-ylpropyl substituent on the target compound introduces a basic, hydrophilic side-chain that is absent in the most active FLT3 or P-gp inhibitors reported to date, meaning that generic substitution with a benzyl, methylbenzyl, or pentyl analog would not replicate the target compound's interaction profile or physicochemical properties.

Quantitative Differentiation Evidence for 3'-(3-Morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione


Kinase Inhibition Selectivity: FLT3 Wild-Type vs. Mutant Comparison at 25 μM

While direct data for the target compound are not available, the spiroindoline quinazolinedione class exhibits moderate FLT3 inhibition. Class-level inference based on compound 5f (4-methylphenyl analog) shows 55% inhibition of wild-type FLT3 and 62% inhibition of the D835Y mutant at 25 μM . The target compound's morpholin-4-ylpropyl group may alter kinase selectivity through hydrogen-bonding interactions with the hinge region, but this remains undemonstrated in published assays.

FLT3 kinase inhibition Anticancer Tyrosine kinase

Multi-Drug Resistance Reversal: P-glycoprotein Inhibition Potency

Spiroindoline quinazolinedione derivatives have been evaluated as P-glycoprotein (P-gp) inhibitors. The most potent analog, 5l (tert-butylbenzyl), reduced doxorubicin IC50 10.1-fold at 5 μM in MES-SA/DX5 cells, while 5g and 5l increased rhodamine 123 accumulation up to 12.9-fold relative to untreated controls . The target compound bears a morpholin-4-ylpropyl side-chain, which is structurally distinct from the active benzyl and tert-butylbenzyl substituents; its P-gp inhibition capacity has not been experimentally determined.

P-glycoprotein Multidrug resistance Rhodamine 123 accumulation

Antiproliferative Spectrum: Solid Tumor vs. Leukemia Cell Line Sensitivity

Class-level data indicate that spiroindoline quinazolinediones display broad antiproliferative activity. Compound 5f achieved IC50 values of 2.4–13.4 μM across EBC-1 (lung), A549 (lung), HT-29 (colon), and K562 (leukemia) cell lines . No corresponding IC50 values exist for the target compound. The morpholin-4-ylpropyl group may influence cellular permeability and target engagement, but the absence of cell-based data precludes any direct efficacy comparison.

Antiproliferative activity MTT assay Cancer cell lines

Evidence-Backed Application Scenarios for 3'-(3-Morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione


Chemical Probe Development for FLT3-Dependent Leukemia Models

Based on class-level FLT3 inhibition data (55–62% at 25 μM for analog 5f), the target compound could serve as a starting point for developing a selective FLT3 probe, provided that the morpholin-4-ylpropyl substituent enhances solubility and selectivity compared to the 4-methylphenyl lead . Researchers must first establish its kinase inhibition profile before use in cellular or in vivo models.

Multi-Drug Resistance Modulator Screening

Given the potent P-gp inhibition observed for spiroindoline quinazolinediones (up to 12.9-fold increase in rhodamine 123 accumulation for analog 5l), the target compound's unique basic side-chain warrants evaluation in MDR reversal assays. If active, it could provide a differentiated chemosensitizer for resistant uterine sarcoma or other P-gp-overexpressing cancers .

Structure-Activity Relationship (SAR) Expansion of Spiroindoline Quinazolinediones

The morpholin-4-ylpropyl group is not represented in the published 5a–5l series. Incorporating this compound into an SAR matrix would clarify the contribution of a basic, hydrophilic N-3' substituent to kinase selectivity, cellular permeability, and P-gp interaction, thereby aiding rational design of next-generation spiroindoline quinazolinedione inhibitors .

Quote Request

Request a Quote for 3'-(3-morpholin-4-ylpropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.